Naltrindole isothiocyanate hydrochloride is classified as a non-peptide delta opioid receptor antagonist. It is synthesized from naltrindole, which itself was developed as a potent antagonist of the delta opioid receptors, primarily used in research settings to explore the physiological roles of these receptors in pain and addiction pathways. The compound's structure allows it to interact selectively with the delta receptor subtype, making it a valuable tool in pharmacological studies.
The synthesis of naltrindole isothiocyanate hydrochloride typically involves several key steps:
For example, one synthetic route involves reacting naltrindole with an isothiocyanate reagent under basic conditions, followed by purification through recrystallization or chromatography to yield naltrindole isothiocyanate hydrochloride in a pure form .
The molecular formula of naltrindole isothiocyanate hydrochloride is with a molecular weight of approximately 450.957 g/mol . The structure includes:
The structural representation can be visualized using computational chemistry software that models its three-dimensional conformation based on known binding interactions with delta opioid receptors .
Naltrindole isothiocyanate hydrochloride undergoes various chemical reactions that are critical for its functionality:
These reactions highlight the importance of the compound's structural modifications in enhancing its selectivity and potency against specific opioid receptor subtypes.
The mechanism of action for naltrindole isothiocyanate hydrochloride primarily involves its role as a delta opioid receptor antagonist. Upon administration, it competes with endogenous ligands (like enkephalins) for binding to delta receptors, inhibiting their activity. This blockade results in altered signaling pathways associated with pain modulation and emotional responses.
Research indicates that naltrindole significantly decreases phosphorylation levels of key kinases such as extracellular signal-regulated kinase and Akt, which are involved in cell survival and proliferation pathways . This action underlies its potential therapeutic effects in conditions related to chronic pain and possibly cancer.
Naltrindole isothiocyanate hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures in laboratory settings.
Naltrindole isothiocyanate hydrochloride has several significant applications in scientific research:
Naltrindole isothiocyanate hydrochloride (5'-NTII) functions as a potent and selective antagonist of δ-opioid receptors (DOR) through a unique mechanism of irreversible binding. This property distinguishes it from reversible competitive antagonists and underpins its utility in probing DOR function.
The isothiocyanate (–N=C=S) moiety of 5'-NTII enables covalent bond formation with nucleophilic residues (primarily lysine) within the DOR binding pocket. This alkylation creates a stable, insurmountable antagonism, as even high concentrations of agonists cannot displace the antagonist or activate the receptor [2] [5]. Studies confirm that intracerebral administration of 5'-NTII (0.5 nmol) into the rat nucleus accumbens results in prolonged suppression of DOR function (>24 hours), far exceeding the duration of action seen with its parent compound naltrindole [5]. This irreversibility is critical for long-term pharmacological dissection of DOR pathways in complex neural circuits.
Contrary to initial assumptions, 5'-NTII's antagonism primarily involves modulation of agonist affinity rather than wholesale receptor destruction. Biochemical analyses reveal that 5'-NTII binding decreases the affinity of DOR for certain agonists (e.g., deltorphin II) without significantly altering total receptor density ( [5], Chakrabarti et al., 1993). This contrasts sharply with non-selective alkylating agents like β-chlornaltrexamine (β-CNA), which cause massive receptor internalization and degradation. Quantitative autoradiography following intra-accumbens 5'-NTII injection demonstrates a preferential reduction in [³H]deltorphin II binding (δ₂-preferring) compared to [³H]DPDPE (δ₁-preferring), while [³H]DAMGO (μ-opioid) binding remains largely unaffected (Table 1) [5].
Table 1: Selective Inhibition of Opioid Receptor Binding by 5'-NTII in Rat Brain
Radioligand (Receptor Preference) | Maximal Binding Inhibition by 5'-NTII (%) | Dose for Half-Maximal Effect (nmol) |
---|---|---|
[³H]Deltorphin II (δ₂/DOR-2) | 70-80% | 0.1 |
[³H]DPDPE (δ₁/DOR-1) | 30-40% | 0.5 |
[³H]DAMGO (μ-opioid) | <15% | >2.5 |
Data derived from in vitro autoradiography after in vivo 5'-NTII microinjection [5]
Pharmacological evidence supports the existence of DOR subtypes (δ₁/DOR-1 and δ₂/DOR-2). 5'-NTII serves as a critical tool for distinguishing their functional roles.
5'-NTII exhibits higher functional selectivity for the δ₂ (DOR-2) subtype. In vivo studies show that 5'-NTII potently antagonizes spinal analgesia mediated by the δ₂ agonist deltorphin II, while exerting weaker effects on δ₁ agonist (DPDPE)-induced analgesia [6]. Radioligand binding assays confirm this selectivity: 5'-NTII displaces [³H]naltriben (NTB, a δ₂-selective antagonist) with significantly higher affinity (Ki ≈ 1.1 nM) than it displaces δ₁-preferring ligands like [³H]DPDPE (Ki ≈ 25 nM) [6]. Genetic deletion studies further validate this distinction, as SNC80 (a non-subtype selective DOR agonist) fails to induce convulsions in DOR-1 knockout mice—an effect reversible by 5'-NTII in wild-types, implicating δ₂ receptors in this side effect [4] [6].
The molecular basis for 5'-NTII's δ₂-subtype preference involves specific interactions with extracellular and transmembrane domains of DOR. Mutagenesis studies indicate that Lys214 in the second extracellular loop (ECL2) is a critical covalent attachment site for the isothiocyanate group [5]. This residue lies within a region showing conformational divergence between proposed δ₁ and δ₂ subtypes. Molecular modeling suggests that 5'-NTII binding induces an allosteric change in the δ₂ receptor, constricting the agonist-binding pocket and reducing deltorphin II affinity by >10-fold, while leaving δ₁ conformation relatively unperturbed [5] [6]. This dynamic modulation underpins its utility in dissecting subtype-specific signaling.
Table 2: Pharmacological Profile of δ-Opioid Receptor Subtypes Using Selective Ligands
Characteristic | δ₁ (DOR-1) Subtype | δ₂ (DOR-2) Subtype | Key Tool Ligands |
---|---|---|---|
High-Affinity Agonists | DPDPE, SNC80 | Deltorphin II, DSLET | Agonist binding assays [6] [10] |
Selective Antagonists | BNTX, DALCE | 5'-NTII, Naltriben (NTB) | Irreversible blockade [5] [6] |
Functional Effects | Analgesia (supraspinal), Mood modulation | Analgesia (spinal), Convulsant effects | Knockout mouse studies [4] [7] |
5'-NTII Inhibition | Moderate (IC50 ~0.5 nmol) | Potent (IC50 ~0.1 nmol) | Autoradiography [5] |
While 5'-NTII is designed for DOR selectivity, rigorous assessment reveals nuanced interactions with other opioid receptors.
At standard experimental doses (≤0.5 nmol), 5'-NTII shows minimal direct binding to μ-opioid receptors (MOR) or κ-opioid receptors (KOR). Autoradiographic studies confirm <15% inhibition of [³H]DAMGO (MOR-selective) or [³H]U69593 (KOR-selective) binding after intra-accumbens 5'-NTII administration [5]. However, functional cross-reactivity emerges through two indirect mechanisms:
Table 3: 5'-NTII-Mediated Modulation of Opioid Receptor Heteromers
Receptor Complex | Effect of 5'-NTII Binding | Functional Consequence | Experimental Evidence |
---|---|---|---|
DOR-MOR | Allosteric enhancement of MOR signaling | Increased cocaine reward (VTA) | Self-administration studies [1] |
DOR-KOR | Suppression of KOR-mediated aversion | Reduced stress-induced freezing | Place aversion tests [7] |
DOR-DOR Homomer | Inhibition of δ₂ subtype signaling | Blockade of deltorphin II analgesia | Spinal antinociception assays [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0